4-[3-(3-sec-Butoxyphenoxy)propyl]morpholine hydrochloride belongs to a series of fomocaine derivatives investigated for their potential antiarrhythmic properties. [] These compounds share structural similarities with fomocaine, a local anesthetic, and are characterized by modifications in the basic center and the linker moiety connecting two phenyl rings. []
While the specific mechanism of action of 4-[3-(3-sec-butoxyphenoxy)propyl]morpholine hydrochloride is not explicitly stated in the abstracts, research suggests its antiarrhythmic potential stems from its ability to prolong the functional refractory period (FRP) and reduce the maximal driving frequency (MDF) in cardiac tissue. [] These effects are likely related to its interaction with ion channels in the heart, similar to other local anesthetics and antiarrhythmic agents.
The primary application of 4-[3-(3-sec-butoxyphenoxy)propyl]morpholine hydrochloride investigated in the provided abstracts is as a potential antiarrhythmic agent. [] In vitro studies using guinea pig atrial preparations demonstrated its ability to prolong FRP and reduce MDF, surpassing the efficacy of fomocaine, lidocaine, and quinidine in some instances. [] Furthermore, in vivo studies in rats demonstrated its ability to prevent aconitine-induced arrhythmias, unlike fomocaine, which showed no effect. []
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: